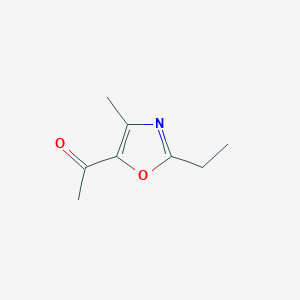

1-(2-Ethyl-4-methyloxazol-5-yl)ethanone

Description

Properties

CAS No. |

167405-19-8 |

|---|---|

Molecular Formula |

C8H11NO2 |

Molecular Weight |

153.18 g/mol |

IUPAC Name |

1-(2-ethyl-4-methyl-1,3-oxazol-5-yl)ethanone |

InChI |

InChI=1S/C8H11NO2/c1-4-7-9-5(2)8(11-7)6(3)10/h4H2,1-3H3 |

InChI Key |

FANPJBIOQFNELR-UHFFFAOYSA-N |

SMILES |

CCC1=NC(=C(O1)C(=O)C)C |

Canonical SMILES |

CCC1=NC(=C(O1)C(=O)C)C |

Synonyms |

Ethanone, 1-(2-ethyl-4-methyl-5-oxazolyl)- (9CI) |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Acetyl-2-ethyl-4-methyloxazole typically involves the cyclization of appropriate precursors. One common method is the reaction of ethyl acetoacetate with an appropriate amine under acidic conditions, followed by cyclization to form the oxazole ring. The reaction conditions often include the use of a solvent such as ethanol and a catalyst like p-toluenesulfonic acid .

Industrial Production Methods: Industrial production of 5-Acetyl-2-ethyl-4-methyloxazole may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions: 5-Acetyl-2-ethyl-4-methyloxazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

Reduction: Reduction reactions can convert the oxazole ring into more saturated heterocycles.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the oxazole ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole carboxylic acids, while substitution reactions can produce a wide range of functionalized oxazole derivatives .

Scientific Research Applications

Synthesis Overview

- Starting Materials: Precursors for the oxazole ring.

- Common Methods:

- Cyclization reactions.

- Continuous flow processes for industrial scalability.

| Synthesis Method | Description |

|---|---|

| Cyclization | Formation of the oxazole ring from appropriate precursors. |

| Continuous Flow | Enhances efficiency and minimizes waste in large-scale production. |

Pharmaceutical Applications

The compound has garnered interest in pharmaceutical research, particularly as a building block for drug development. Its structural features enable it to interact with various biological targets, making it a candidate for further pharmacological studies.

Potential Uses

- Drug Development: As a scaffold for designing new therapeutic agents.

- Biological Interaction Studies: Investigating binding affinities with receptors or enzymes.

Case Study: Binding Affinity Studies

Research indicates that modifications on the oxazole ring can enhance binding affinity towards specific targets, such as enzymes involved in metabolic pathways.

Organic Synthesis

1-(2-Ethyl-4-methyloxazol-5-yl)ethanone serves as a versatile intermediate in organic synthesis, facilitating the creation of more complex molecules.

Applications in Synthesis

- Building Block for Complex Molecules: Utilized in synthesizing pharmaceuticals and agrochemicals.

- Reactivity Studies: Understanding how substituents affect reactivity can lead to improved synthetic routes.

| Application | Details |

|---|---|

| Intermediate in Synthesis | Used to create derivatives with enhanced properties. |

| Reactivity Exploration | Studies on how substituents influence reaction pathways. |

Material Science

The compound's unique properties may also find applications in material science, particularly in developing novel materials with specific functionalities.

Potential Applications

- Polymer Chemistry: As a monomer or additive to improve material properties.

- Nanotechnology: Investigating its role in creating functionalized nanoparticles.

Mechanism of Action

The mechanism of action of 5-Acetyl-2-ethyl-4-methyloxazole involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The exact pathways depend on the specific application and the biological system being studied. For instance, in antimicrobial research, it may inhibit bacterial enzymes, while in anticancer studies, it could interfere with cell signaling pathways .

Comparison with Similar Compounds

Table 1: Key Structural Features of Ethanone Derivatives

Key Observations :

Comparison :

- Oxazole vs. Thiazole Synthesis : Oxazole derivatives often require cyclization under acidic or dehydrating conditions, whereas thiazoles may form via thioamide cyclization .

- Acetylation Strategies: The target compound’s ethanone group could be introduced via Friedel-Crafts acylation or nucleophilic substitution, similar to triazole-thioether ethanones .

Table 3: Bioactivity of Structurally Related Compounds

Key Findings :

- Anticancer Potential: Oxadiazole ethanones with 4'-methoxybiphenyl substituents exhibit cytotoxicity comparable to 5-Fluorouracil, suggesting that electron-donating groups enhance activity .

- Toxicity Profile: Thiazole ethanones (e.g., 1-(2-Amino-4-methyl-1,3-thiazol-5-yl)ethanone) lack thorough toxicological data, indicating a need for further study .

Q & A

Q. What are the recommended synthetic routes for 1-(2-Ethyl-4-methyloxazol-5-yl)ethanone, and how can reaction conditions be optimized?

Methodological Answer: The synthesis of oxazole-derived ethanones typically involves cyclocondensation or reflux reactions. For example, analogous compounds like substituted hydrazones are synthesized by refluxing equimolar mixtures of ketones and hydrazine hydrate in methanol with hydrochloric acid (65°C, 3 hours), monitored via TLC (10% ethyl acetate in hexane) . Optimization includes adjusting reaction time, stoichiometry, and catalyst concentration. Post-synthesis purification via recrystallization (e.g., methanol) improves yield and purity .

Q. What analytical techniques are most effective for confirming the structure and purity of this compound?

Methodological Answer: Combined spectroscopic methods are critical:

- HPLC : Assess purity by comparing retention times with standards .

- FTIR : Identify functional groups (e.g., C=O stretch ~1700 cm⁻¹ for the ethanone moiety) .

- Mass Spectrometry (MS) : Confirm molecular weight and fragmentation patterns (e.g., m/z peaks corresponding to the molecular ion and key fragments) .

- TLC : Monitor reaction progress and purity using 10:90 ethyl acetate/hexane systems .

Q. What safety protocols are essential when handling this compound?

Methodological Answer:

- PPE : Use NIOSH/EN 166-certified safety glasses, face shields, and gloves. Inspect gloves before use and discard contaminated gloves per laboratory waste protocols .

- Engineering Controls : Work in a fume hood to minimize inhalation risks.

- Hygiene : Wash hands post-handling and avoid skin contact .

Advanced Research Questions

Q. How can researchers address discrepancies in thermal stability data during characterization?

Methodological Answer: Controlled stability studies under varying conditions (temperature, humidity) with real-time monitoring (e.g., thermogravimetric analysis, TGA) are recommended. If decomposition occurs, identify products via GC-MS or HPLC-MS. For conflicting data, replicate experiments under standardized conditions (e.g., inert atmosphere) and validate results statistically .

Q. What strategies mitigate organic compound degradation during prolonged experimental procedures?

Methodological Answer:

Q. How can experimental designs account for limited sample variability in stability or reactivity studies?

Methodological Answer:

- Expand Sample Diversity : Include analogs (e.g., varying substituents on the oxazole ring) to assess structure-activity relationships.

- Accelerated Aging Tests : Use elevated temperatures to simulate long-term stability in shorter timeframes.

- Statistical Replication : Perform triplicate measurements and apply ANOVA to assess significance of observed trends .

Q. What methodologies are recommended for studying reactivity with nucleophiles or electrophiles?

Methodological Answer:

- Kinetic Studies : Monitor reaction rates under controlled pH and temperature using UV-Vis spectroscopy or NMR.

- Competitive Reactions : Compare reactivity with different nucleophiles (e.g., hydrazines, Grignard reagents) under identical conditions .

- Computational Modeling : Predict reactive sites via DFT calculations (if resources permit).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.